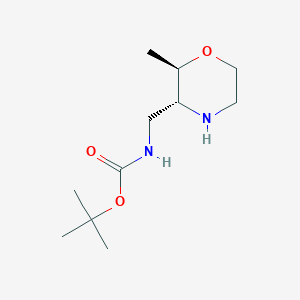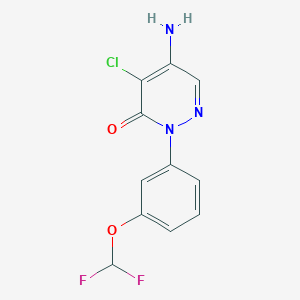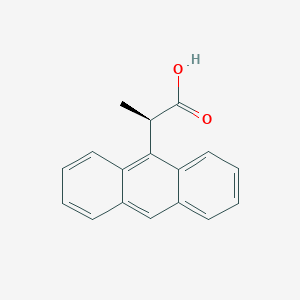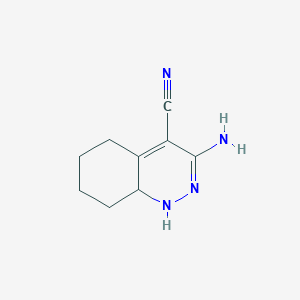
tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with a suitable amine precursor. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release the active drug.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate involves the hydrolysis of the carbamate group to release the active amine. This process is catalyzed by enzymes such as esterases or amidases. The released amine can then interact with its molecular targets, which may include receptors, enzymes, or other proteins, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate: Similar structure but with a piperidine ring instead of a morpholine ring.
tert-Butyl carbamate: Lacks the morpholine ring and is a simpler structure.
Uniqueness
tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate is unique due to the presence of both the tert-butyl and morpholine groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl N-[[(2R,3R)-2-methylmorpholin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-8-9(12-5-6-15-8)7-13-10(14)16-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 |
Clé InChI |
IOVOYHASEISHJQ-RKDXNWHRSA-N |
SMILES isomérique |
C[C@@H]1[C@H](NCCO1)CNC(=O)OC(C)(C)C |
SMILES canonique |
CC1C(NCCO1)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)






